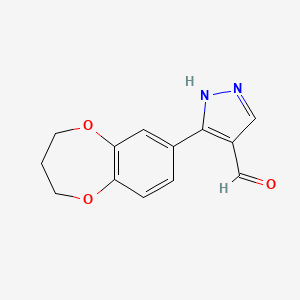

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring a benzodioxepin ring fused with a pyrazole ring and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxepin ring, which can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions. The pyrazole ring is then introduced via a condensation reaction with hydrazine derivatives. Finally, the aldehyde group is introduced through formylation reactions, often using Vilsmeier-Haack or Reimer-Tiemann reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The aldehyde group in 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

Oxidation: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Preliminary studies have indicated that 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde exhibits notable anticancer properties. Investigations into its mechanism of action suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Case Study:

A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology.

2. Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory cytokine production could be beneficial in conditions such as arthritis or chronic inflammatory disorders.

Data Table: Anti-inflammatory Activity

| Compound | Test System | Effect Observed | Reference |

|---|---|---|---|

| This compound | Macrophages | Inhibition of TNF-alpha production |

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a promising candidate for applications in organic electronics. Its ability to form stable films could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Conductivity | Moderate |

Synthetic Methods

Several synthesis methods have been reported for the preparation of this compound. These methods typically involve multi-step reactions that combine various reagents under controlled conditions to achieve the desired product.

Mecanismo De Acción

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxepin and pyrazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one

- 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide

- 7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one

Uniqueness

What sets 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde apart from similar compounds is its unique combination of the benzodioxepin and pyrazole rings with an aldehyde functional group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of pyrazole derivatives typically involves methods such as the Vilsmeier-Haack reaction or reactions involving hydrazones. The specific synthesis of this compound has not been extensively documented in the literature. However, similar compounds have been synthesized through these established methods, indicating that this compound can likely be produced using analogous synthetic pathways.

General Overview

Pyrazole derivatives have been extensively studied for their biological properties. Research indicates that they exhibit a wide range of activities including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anti-inflammatory : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

- Antitumor : Inducing apoptosis in cancer cells.

- Antiviral : Activity against several viruses.

Case Study 1: Antimicrobial Efficacy

A study evaluated various pyrazole compounds for their antimicrobial activity against common bacterial strains. The results indicated that certain modifications in the pyrazole structure enhanced antibacterial properties significantly. For example, derivatives with electron-withdrawing groups showed increased potency against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Compounds similar to this compound exhibited notable inhibition rates comparable to established anti-inflammatory drugs like celecoxib.

Data Table: Biological Activities of Pyrazole Derivatives

Propiedades

IUPAC Name |

5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-8-10-7-14-15-13(10)9-2-3-11-12(6-9)18-5-1-4-17-11/h2-3,6-8H,1,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTBUFWKRCIYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=C(C=NN3)C=O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.